Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†

Dalton Transactions Pub Date: 2008-07-16 DOI: 10.1039/B805024D

Abstract

The reaction of [Ru3(CO)12] with Ph3SnSPh in refluxing benzene furnished the bimetallic Ru–Sn compound [Ru3(CO)8(μ-SPh)23-SnPh2)(SnPh3)2] 1 which consists of a SnPh2 stannylene bonded to three Ru atoms to give a planar tetra-metal core, with two peripheral SnPh3 ligands. The stannylene ligand forms a very short bond to one Ru atom [Sn–Ru 2.538(1) Å] and very long bonds to the other two [Sn–Ru 3.074(1) Å]. The germanium compound [Ru3(CO)8(μ-SPh)23-GePh2)(GePh3)2] 2 was obtained from the reaction of [Ru3(CO)12] with Ph3GeSPh and has a similar structure to that of 1 as evidenced by spectroscopic data. Treatment of [Os3(CO)10(MeCN)2] with Ph3SnSPh in refluxing benzene yielded the bimetallic Os–Sn compound [Os3(CO)9(μ-SPh)(μ3-SnPh2)(MeCN)(η1-C6H5)] 3. Cluster 3 has a superficially similar planar metal core, but with a different bonding mode with respect to that of 1. The Ph2Sn group is bonded most closely to Os(2) and Os(3) [2.786 and 2.748 Å respectively] with a significantly longer bond to Os(1), 2.998 Å indicating a weak back-donation to the Sn. The reaction of the bridging dppm compound [Ru3(CO)10(μ-dppm)] with Ph3SnSPh afforded [Ru3(CO)6(μ-dppm)(μ3-S)(μ3-SPh)(SnPh3)] 5. Compound 5 contains an open triangle of Ru atoms simultaneously capped by a sulfido and a PhS ligand on opposite sides of the cluster with a dppm ligand bridging one of the Ru–Ru edges and a Ph3Sn group occupying an axial position on the Ru atom not bridged by the dppm ligand.

Graphical abstract: Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands
Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
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